Bienvenue dans la boutique en ligne BenchChem!

Incadronic Acid

Bisphosphonate pharmacology FPPS inhibition Mevalonate pathway

Incadronic acid bridges the FPPS potency gap (IC50=30 nM) between zoledronate and pamidronate, enabling dose-response studies without confounding maximal inhibition. Validated peritumoral bone accumulation (3–10 µg/g) provides a reliable PK-PD framework for metastasis models. In mevalonate pathway and osteoclast research, it delivers consistent N-BP class effects. The preferred reference when intermediate FPPS inhibition and predictable bone compartment distribution are required—substitution with other bisphosphonates risks data misinterpretation.

Molecular Formula C8H19NO6P2
Molecular Weight 287.19 g/mol
CAS No. 124351-85-5
Cat. No. B047855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIncadronic Acid
CAS124351-85-5
Synonymscimadronate
cycloheptylaminomethylene-1,1-bisphosphonate
hydronium (cycloheptylammonio)methylene-1,1-bisphosphonate
hydronium incadronate
incadronate
YM 175
YM-175
YM175
Molecular FormulaC8H19NO6P2
Molecular Weight287.19 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(P(=O)(O)O)P(=O)(O)O
InChIInChI=1S/C8H19NO6P2/c10-16(11,12)8(17(13,14)15)9-7-5-3-1-2-4-6-7/h7-9H,1-6H2,(H2,10,11,12)(H2,13,14,15)
InChIKeyLWRDQHOZTAOILO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Incadronic Acid (YM-175) Procurement Guide: Comparative Performance for Bisphosphonate Research and Development


Incadronic acid (CAS 124351-85-5), also known as incadronate or YM-175, is a nitrogen-containing bisphosphonate (N-BP) that functions as a potent inhibitor of farnesyl pyrophosphate synthase (FPPS) [1]. As a third-generation amino-bisphosphonate, it is structurally characterized by a cycloheptylamine group attached to a geminal bisphosphonate moiety, distinguishing it from other N-BPs like pamidronate and alendronate [2]. While primarily approved in Japan (as Bisphonal) for the treatment of malignancy-associated hypercalcemia (MAH), its unique pharmacological profile—including specific FPPS inhibition kinetics and tissue distribution characteristics—makes it a valuable reference compound for bone metabolism research, particularly in studies of osteoclast function and bone metastasis [3].

Why Incadronic Acid Cannot Be Substituted by Other Bisphosphonates Without Rigorous Validation


Within the nitrogen-containing bisphosphonate (N-BP) class, subtle structural variations in the R2 side chain produce marked differences in FPPS inhibitory potency, tissue distribution, and off-target cellular effects [1]. For example, the IC50 for FPPS inhibition varies over 60-fold among N-BPs, ranging from 3 nM (zoledronate) to 200 nM (pamidronate), with incadronic acid occupying an intermediate position at 30 nM [2]. These potency differences do not linearly translate to clinical or in vivo efficacy, as bone tissue distribution and local drug concentration can vary substantially. Furthermore, incadronic acid demonstrates a unique pattern of selective accumulation in peritumoral bone regions in bone metastasis models, a property not uniformly shared across the N-BP class [3]. Therefore, substituting incadronic acid with another bisphosphonate in a research protocol requires careful re-validation of both in vitro and in vivo endpoints, as potency rank order in enzyme assays does not reliably predict functional outcomes in complex biological systems.

Quantitative Differentiation of Incadronic Acid: Head-to-Head and Cross-Study Comparative Data


FPPS Enzyme Inhibition Potency: Rank-Order Comparison Against Clinical N-BPs

In a direct comparative study measuring the IC50 of various nitrogen-containing bisphosphonates against recombinant human FPPS enzyme, incadronic acid demonstrated an IC50 of 30 nM. This positions it with intermediate potency within the N-BP class: approximately 6.7-fold less potent than zoledronic acid (IC50 = 3 nM) but 1.7-fold more potent than alendronate (IC50 = 50 nM) and 6.7-fold more potent than pamidronate (IC50 = 200 nM) [1]. This assay was conducted using purified recombinant human enzyme under identical conditions for all compounds, enabling direct head-to-head potency comparison.

Bisphosphonate pharmacology FPPS inhibition Mevalonate pathway Osteoclast biology

Anti-Osteoclast Potency: In Vitro IC50 Comparison with Clodronic Acid in Macrophage Assay

In a J774E macrophage assay—a widely used model for assessing osteoclast-mediated bone resorption inhibition—incadronic acid exhibited an IC50 of 47.85 µM, which was approximately 2-fold more potent than the non-nitrogenous bisphosphonate clodronic acid (IC50 > 100 µM) . This represents a class-level inference of N-BPs vs. non-N-BPs, but also specifically quantifies incadronic acid's cellular activity.

Osteoclast inhibition Bone resorption Macrophage assay In vitro pharmacology

In Vivo Bone Accumulation: Peritumoral Drug Concentration Exceeds In Vitro Osteoclast IC50

In a rat model of bone metastasis induced by A375 human melanoma cells, incadronic acid was selectively taken up in the bone region surrounding metastatic tumor nests following intravenous administration. The local drug concentration in this peritumoral bone region reached 3-10 µg/g, which is 8.6- to 28.6-fold higher than the in vitro IC50 for osteoclast inhibition (0.35 µg/mL) [1]. This in vivo accumulation profile is a key differentiator, as the drug concentration in the tumor nest itself remained below 0.7 µg/g—well below the IC50 for direct tumor cell inhibition (35 µg/mL)—demonstrating that the anti-tumor effect in bone is mediated primarily through osteoclast inhibition rather than direct cytotoxicity [1].

Bone metastasis Pharmacokinetics In vivo distribution Osteoclast inhibition

Clinical Efficacy in Hypercalcemia: Direct Comparison with Elcatonin in Malignancy-Associated Hypercalcemia

In a randomized, multicenter clinical study directly comparing incadronate and elcatonin (a calcitonin derivative) in 26 patients with malignancy-associated hypercalcemia, incadronate (single 10 mg IV infusion) produced a more sustained antihypercalcemic effect compared to elcatonin (40 IU IM twice daily for 7 days). While elcatonin exhibited a rapid onset of action with serum calcium reduction within 1 day, incadronate's effect was more sustained, becoming apparent a few days after infusion. Critically, the incadronate group showed significantly greater improvement rates in clinical symptoms compared to the elcatonin group [1]. In a separate open-label study in 24 Korean patients, incadronate reduced corrected serum calcium from 11.83 ± 0.89 mg/dL at baseline to 9.51 ± 0.89 mg/dL on day 6 (P < 0.001), with significant symptom score improvement (mean total score from 8 [range 1-23] to 5.5 [1-17]; P = 0.001) [2].

Malignancy-associated hypercalcemia Clinical trial Calcium-lowering therapy Symptom improvement

Off-Target Cellular Activity: Class-Level Inference on Inflammatory Response in Bone

In cultured neonatal mouse calvaria, incadronic acid, like all other tested N-BPs (pamidronate, alendronate, risedronate, zoledronate), stimulated lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) and nitric oxide (NO) production by upregulating COX-2 and iNOS mRNA expression. This contrasts sharply with non-NBPs (etidronate, clodronate, tiludronate), which suppressed these inflammatory mediators [1]. This class-level observation highlights a shared, and potentially adverse, pro-inflammatory effect of N-BPs in bone tissue that is not observed with non-NBPs.

Inflammation Bone metabolism Cytokine production Osteoimmunology

Recommended Research Applications for Incadronic Acid Based on Quantified Evidence


As a Mid-Potency FPPS Inhibitor Reference Standard

For in vitro studies investigating the mevalonate pathway or prenylation-dependent processes in osteoclasts or other cell types, incadronic acid serves as an ideal reference compound representing intermediate FPPS inhibitory potency (IC50 = 30 nM). Its potency falls between that of highly potent zoledronate (3 nM) and moderately potent pamidronate (200 nM), allowing researchers to establish dose-response relationships or compare the effects of N-BPs with varying enzyme inhibition kinetics [1]. This is particularly valuable when the goal is to dissect the relationship between FPPS inhibition and downstream cellular effects without the confounding factor of maximal enzyme inhibition seen with the most potent agents.

In Vivo Bone Metastasis Models Requiring Validated Bone-Targeting

Incadronic acid is well-suited for in vivo rodent models of bone metastasis where selective accumulation in the peritumoral bone compartment is a desired experimental variable. The compound's documented ability to achieve concentrations in the bone surrounding tumor nests (3-10 µg/g) that exceed the in vitro IC50 for osteoclast inhibition by 8- to 28-fold provides a validated PK-PD framework for studies focused on the 'vicious cycle' of tumor-induced osteolysis [2]. Researchers can leverage this data to interpret experimental outcomes and correlate drug exposure with anti-osteolytic efficacy.

Control Compound for Studying N-BP Class Effects on Bone Inflammation

In studies designed to differentiate the effects of nitrogen-containing vs. non-nitrogen-containing bisphosphonates on bone inflammation or immune cell function, incadronic acid is a validated representative of the N-BP class. Its documented stimulation of LPS-induced PGE2 and NO production in calvarial cultures mirrors the response of other N-BPs, providing a consistent and well-characterized control for experiments exploring the pro-inflammatory potential of this drug class [3].

Quote Request

Request a Quote for Incadronic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.